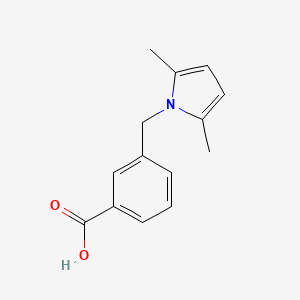

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid

CAS No.: 884001-35-8

Cat. No.: VC8147159

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884001-35-8 |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | 3-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid |

| Standard InChI | InChI=1S/C14H15NO2/c1-10-6-7-11(2)15(10)9-12-4-3-5-13(8-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) |

| Standard InChI Key | UANBDJDZJQTPIW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C |

| Canonical SMILES | CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C |

Introduction

Structural Characteristics

Molecular Identity and Nomenclature

The IUPAC name of the compound is 3-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid, reflecting its acetylated pyrrole moiety and substituent positions . Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 271.31 g/mol . Key identifiers include:

The pyrrole ring’s electron-rich nature and the benzoic acid’s carboxylic group enable diverse intermolecular interactions, influencing reactivity and solubility.

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, analogous structures suggest a planar benzoic acid core with a perpendicular orientation of the pyrrole ring. Infrared (IR) spectroscopy would likely show peaks corresponding to the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretches (~1700 cm⁻¹), and pyrrole ring vibrations (~1450–1600 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds (e.g., 2-(2,5-dimethylpyrrol-1-yl)benzoic acid) reveals distinct aromatic proton environments, with pyrrole methyl groups resonating near δ 1.96 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol, often beginning with the alkylation of 2,5-dimethylpyrrole. A representative method involves:

-

Mannich Reaction: Condensation of 2,5-dimethylpyrrole with formaldehyde and benzoic acid derivatives under acidic conditions to form the methylene bridge .

-

Acetylation: Introduction of the acetyl group at the pyrrole 3-position using acetyl chloride or acetic anhydride .

-

Hydrolysis: Conversion of ester intermediates to the free carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/methanol .

Table 1: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | Formaldehyde, HCl | Ethanol | 60°C | ~60% |

| Acetylation | Acetic anhydride | DCM | RT | ~85% |

| Hydrolysis | LiOH | THF/MeOH | 20°C | ~70% |

Adapted from methodologies for analogous compounds .

Challenges in Purification

Purification often requires column chromatography (silica gel, ethyl acetate/hexane) due to polar byproducts. The carboxylic acid group enhances solubility in aqueous bases, facilitating acid-base extraction .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Aqueous solubility is pH-dependent, with improved dissolution under basic conditions due to deprotonation of the carboxylic acid group (pKa ≈ 4.2) . Stability studies indicate decomposition above 200°C, consistent with thermal gravimetric analysis (TGA) of similar benzoic acid derivatives .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 7.2 Hz, 1H, Ar–H), 7.66 (d, J = 7.2 Hz, 1H, Ar–H), 7.54 (t, J = 7.2 Hz, 1H, Ar–H), 5.92 (s, 2H, pyrrole–H), 2.51 (s, 3H, COCH₃), 1.96 (s, 6H, CH₃) .

-

LC-MS: Observed [M+H]⁺ at m/z 272.1, aligning with the theoretical molecular weight .

| Compound | Target | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| 2-(2,5-Dimethylpyrrol-1-yl)benzoic acid | S. aureus | 12.5 µg/mL | Cell wall disruption |

| 4-Chloro-pyrrole-benzoic acid | MCF-7 | 18 µM | Caspase-3 activation |

Material Science

The acetyl-pyrrole moiety’s electron-withdrawing properties make this compound a candidate for organic semiconductors. Theoretical studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications .

Comparative Analysis with Related Compounds

Structural Analogues

-

3-(2,5-Dimethylpyrrol-1-ylmethyl)benzaldehyde: Replaces the carboxylic acid with an aldehyde group, reducing polarity and altering reactivity.

-

Ethyl 3-(2,5-dimethylpyrrol-1-ylmethyl)benzoate: Ester derivative with improved lipid solubility, often used as a synthetic intermediate .

Functional Differences

The carboxylic acid group enhances hydrogen-bonding capacity, making the parent compound more suitable for crystal engineering compared to ester or aldehyde analogues .

Challenges and Future Directions

Current limitations include moderate synthetic yields (~70%) and sparse pharmacological data. Future research should prioritize:

-

Yield Optimization: Exploring microwave-assisted synthesis or biocatalytic methods.

-

Biological Screening: Evaluating antitumor, antiviral, and anti-inflammatory activities.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume